N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide: is a compound that belongs to the class of sulfonamides, which are known for their significant biological and chemical applications. Sulfonamides were the first antimicrobial drugs and have been extensively studied for their antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides in the presence of a base. For instance, aniline can be reacted with trifluoroacetic anhydride to form the corresponding trifluoromethyl derivative, which is then nitrated to introduce the nitro group. The final step involves the reaction with benzenesulfonyl chloride to form the sulfonamide .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: This compound has been studied for its potential antibacterial and antifungal properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
- N-(2-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide
- 4-Nitro-2-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
Uniqueness: N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its combination of a nitro group, a trifluoromethyl group, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-23(21,22)10-4-2-1-3-5-10/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDRBZZURZKHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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